molecular formula C6H5ClFNO B1521437 2-Amino-4-chloro-6-fluorophenol CAS No. 862699-26-1

2-Amino-4-chloro-6-fluorophenol

Cat. No.: B1521437
CAS No.: 862699-26-1
M. Wt: 161.56 g/mol
InChI Key: JCZDPXWUOIZQCF-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-fluorophenol is an aromatic compound with the molecular formula C6H5ClFNO It is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a fluoro group (-F) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-fluorophenol can be achieved through several methods. One common approach involves the halogenation of 2-Amino-phenol, followed by selective fluorination and chlorination. The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine gas, along with appropriate catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Amino-4-chloro-6-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorophenol: Lacks the fluoro group, which may affect its reactivity and applications.

    2-Amino-6-fluorophenol: Lacks the chloro group, leading to different chemical properties.

    4-Chloro-6-fluorophenol: Lacks the amino group, which significantly alters its biological activity.

Uniqueness

2-Amino-4-chloro-6-fluorophenol is unique due to the presence of all three functional groups (amino, chloro, and fluoro) on the phenol ring. This combination of groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-Amino-4-chloro-6-fluorophenol (C6H5ClFNO) is an organic compound with significant biological activity, primarily studied for its potential applications in pharmaceuticals and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Amino group (-NH2) : Facilitates hydrogen bonding.
  • Chloro group (-Cl) : Involved in various chemical interactions.
  • Fluoro group (-F) : Enhances reactivity and stability.

The compound's SMILES representation is C1=C(C=C(C(=C1N)O)F)Cl, indicating its complex aromatic nature which contributes to its biological activity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interactions : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity.
  • Receptor Binding : The chloro and fluoro substituents may facilitate binding to specific receptors, influencing signaling pathways.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. A study evaluated the compound's efficacy against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cell lines. Some derivatives showed IC50 values as low as 2.01 µM, indicating potent growth inhibition .

Toxicological Studies

Toxicological assessments have highlighted several adverse effects associated with high doses of this compound:

  • Hematological Changes : Significant decreases in red blood cell counts and hemoglobin levels were observed in male rats exposed to high concentrations, indicating erythrocyte toxicity .
  • Tumorigenic Potential : Long-term studies indicated an increased incidence of squamous cell papillomas in the forestomach of male rats at elevated doses, suggesting potential carcinogenic effects .

Data Table: Summary of Biological Activity

Study Type Cell Line/Organism Effect Observed IC50/Observations
Antiproliferative StudyA549Significant growth inhibitionIC50 = 2.01 µM
Antiproliferative StudyHeLaModerate growth inhibitionIC50 not specified
Toxicology StudyMale RatsDecreased RBC countSignificant at ≥3200 ppm
Toxicology StudyMale RatsIncreased tumor incidenceSquamous cell papillomas observed at ≥3200 ppm

Case Studies

  • Anticancer Research : In vitro studies have shown that this compound derivatives possess varying degrees of anticancer activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
  • Toxicological Assessment : A comprehensive study on Fischer 344 rats revealed that long-term exposure to the compound led to significant histopathological changes in the forestomach, highlighting the need for careful consideration in therapeutic applications .

Properties

IUPAC Name

2-amino-4-chloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDPXWUOIZQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862699-26-1
Record name 2-amino-4-chloro-6-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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